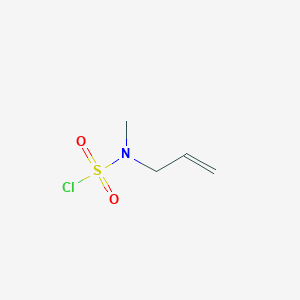

Allylmethylsulfamoylchloride

Description

Allylmethylsulfamoylchloride is an organosulfur compound with the molecular formula C4H8ClNO2S. This compound is characterized by the presence of an allyl group, a methyl group, and a sulfamoyl chloride functional group. It is used in various chemical reactions and has applications in different fields of scientific research.

Properties

IUPAC Name |

N-methyl-N-prop-2-enylsulfamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO2S/c1-3-4-6(2)9(5,7)8/h3H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEUFVMWZKIKSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=C)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Allylmethylsulfamoylchloride can be synthesized through several methods. One common approach involves the reaction of allylamine with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition or side reactions. The general reaction scheme is as follows:

Allylamine+Chlorosulfonic Acid→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Allylmethylsulfamoylchloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.

Reduction Reactions: Reduction can lead to the formation of sulfamides.

Common Reagents and Conditions

Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Formation of allylmethylsulfamides or allylmethylsulfonates.

Oxidation: Formation of allylmethylsulfonylchloride.

Reduction: Formation of allylmethylsulfamide.

Scientific Research Applications

Allylmethylsulfamoylchloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.

Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of allylmethylsulfamoylchloride involves its reactivity with nucleophiles and electrophiles. The sulfamoyl chloride group is highly reactive, allowing the compound to form covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to introduce sulfonamide or sulfonyl groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

Allylsulfamoylchloride: Similar structure but lacks the methyl group.

Methylsulfamoylchloride: Similar structure but lacks the allyl group.

Allylmethylsulfonylchloride: An oxidized form of allylmethylsulfamoylchloride.

Uniqueness

This compound is unique due to the presence of both allyl and methyl groups, which confer specific reactivity and steric properties

Biological Activity

Allylmethylsulfamoylchloride (AMSC) is a compound that belongs to the sulfamoyl chloride family, characterized by its allyl and methyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antitumor, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of AMSC, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

AMSC is defined by its chemical structure, which includes:

- Allyl group : Contributes to the compound's reactivity.

- Methyl group : Influences the steric and electronic properties.

- Sulfamoyl chloride functional group : Imparts significant biological activity.

The molecular formula for AMSC is C₄H₈ClN₃O₂S, with a molecular weight of 181.64 g/mol. The presence of the sulfamoyl group is crucial for its interaction with biological targets.

Antibacterial Activity

Research indicates that AMSC exhibits notable antibacterial properties. In vitro studies have shown that compounds containing sulfamoyl groups can inhibit the growth of various bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for AMSC derivatives demonstrate enhanced activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| AMSC | MRSA | 2.5 |

| AMSC | E. coli | 5.0 |

| AMSC | S. aureus | 3.0 |

These results suggest that modifications to the sulfamoyl group can lead to improved antibacterial efficacy.

Antitumor Activity

AMSC has been evaluated for its antitumor potential in various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, particularly in melanoma and ovarian cancer models.

- Case Study : AMSC was tested on B16-F10 melanoma cells, where it exhibited an IC₅₀ value of 0.5 µM, indicating a potent ability to inhibit cell proliferation.

- Mechanism : The compound appears to trigger apoptotic pathways, leading to increased cell death in tumor cells while showing minimal cytotoxicity towards normal cells.

| Cell Line | IC₅₀ (µM) |

|---|---|

| B16-F10 | 0.5 |

| A2780 (Ovarian) | 0.9 |

Anti-inflammatory Activity

The anti-inflammatory effects of AMSC have also been investigated, particularly its ability to inhibit pro-inflammatory cytokines. In experiments using RAW 264.7 macrophage cells stimulated by lipopolysaccharides (LPS), AMSC demonstrated significant inhibition of nitric oxide production.

- Findings : The compound reduced NO levels by over 60% at concentrations above 10 µM, suggesting a strong anti-inflammatory effect.

The biological activities of AMSC can be attributed to several mechanisms:

- Enzyme Inhibition : AMSC may inhibit specific enzymes involved in bacterial cell wall synthesis and tumor growth.

- Cytokine Modulation : It alters the production of cytokines involved in inflammation.

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells through mitochondrial dysfunction.

Research Findings

Recent studies have focused on optimizing the structure of AMSC to enhance its biological activity. For instance:

- Derivatives with various substituents on the allyl group have shown improved antibacterial and antitumor properties.

- Structural modifications have been linked to increased binding affinity to target proteins involved in disease pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.